N-(2-Chloro-3-fluorophenyl)formamide
Overview
Description
N-(2-Chloro-3-fluorophenyl)formamide is an organic compound with the molecular formula C7H5ClFNO It is a derivative of formamide, where the formamide group is attached to a 2-chloro-3-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Chloro-3-fluorophenyl)formamide can be synthesized through the reaction of 2-chloro-3-fluoroaniline with formic acid or formic acid derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.
Oxidation and Reduction Reactions: The formamide group can be involved in oxidation or reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The formamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and formic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.
Hydrolysis Products: The primary products are 2-chloro-3-fluoroaniline and formic acid.
Scientific Research Applications
N-(2-Chloro-3-fluorophenyl)formamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-fluorophenyl)formamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- N-(2-Chloro-4-fluorophenyl)formamide
- N-(2-Chloro-3-bromophenyl)formamide
- N-(2-Chloro-3-methylphenyl)formamide
Comparison: N-(2-Chloro-3-fluorophenyl)formamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and binding properties. Compared to its analogs, the fluoro substituent can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-chloro-3-fluorophenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAZOJLAEONSQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721202 | |
Record name | N-(2-Chloro-3-fluorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070892-66-8 | |
Record name | N-(2-Chloro-3-fluorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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